n-Methylpent-4-enamide

説明

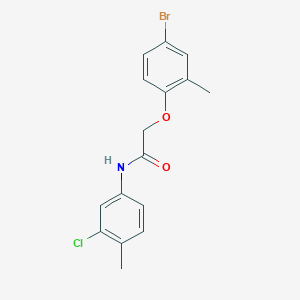

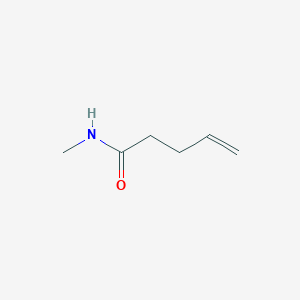

N-Methylpent-4-enamide is a chemical compound with the CAS Number: 52565-61-4 . It has a molecular weight of 113.16 and its IUPAC name is N-methyl-4-pentenamide .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves a phosphine-mediated reductive acylation of oximes . Another method involves the use of a chiral nickel/bisoxazoline catalyst combined with diethoxymethylsilane (DEMS) and KF in a DMAc/tBuOH mixed solvent . This method is characterized by its simple setup and broad substrate scope .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H11NO . The InChI code for the compound is 1S/C6H11NO/c1-3-4-5-6(8)7-2/h3H,1,4-5H2,2H3,(H,7,8) .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can undergo a catalytic asymmetric reductive hydroalkylation when a chiral nickel/bisoxazoline catalyst is combined with diethoxymethylsilane (DEMS) and KF . This reaction is characterized by its simple setup and broad substrate scope .Physical and Chemical Properties Analysis

This compound has a molecular weight of 113.16 .科学的研究の応用

Isomerization of N-Allyl Amides

Research by Trost, Cregg, & Quach (2017) focuses on the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity. This method is valuable for the synthesis of cis vicinal amino alcohols and tetrasubstituted α-borylamido complexes, indicating its potential in asymmetric incorporation of nitrogen functionality and organic synthesis.

Biomimetic Cyclization

Sen & Roach (1996) investigated enamide 4 as a polyene precursor in biomimetic cyclizations, leading to the construction of larger azapolycycles such as azasteroids (Sen & Roach, 1996). This study reveals enamides' potential in forming complex molecular structures.

Synthesis of Hancock Alkaloids

Davies et al. (2018) demonstrated the asymmetric syntheses of Hancock alkaloids using enamide intermediates (Davies et al., 2018). Their approach involved the conjugate addition of lithium N-benzyl-N-(α-methyl-p-methoxybenzyl)amide to 5-(o-bromophenyl)-N-methoxy-N-methylpent-2-enamide, showcasing enamides' utility in complex molecule synthesis.

Antibacterial Activity of Enaminone Complexes

Mahmud et al. (2010) synthesized and characterized enaminone complexes with significant antibacterial action against Escherichia coli and Staphylococcus aureus (Mahmud et al., 2010). This study highlights the potential of enamides in medicinal chemistry and antibacterial applications.

Acid-Base Properties in Catalysis

Cutrufello et al. (2002) explored the acid-base properties of oxide systems in catalysis, using enamides in the transformation of 4-methylpentan-2-ol (Cutrufello et al., 2002). This research is significant for understanding catalytic behaviors in organic synthesis and material science.

作用機序

Target of Action

n-Methylpent-4-enamide is an organic compound that belongs to the class of amides The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that amides, the class of compounds to which this compound belongs, often interact with their targets through hydrogen bonding, due to the presence of the carbonyl (c=o) and the n-h groups .

Biochemical Pathways

Amides in general are involved in a wide range of biochemical processes, including protein synthesis and signal transduction .

Pharmacokinetics

It is known that the compound’s molecular weight (11316 g/mol) and its structure suggest that it may have good bioavailability .

Result of Action

Amides in general can have a wide range of effects, depending on their specific targets and the nature of their interactions .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of amides .

将来の方向性

The future directions of n-Methylpent-4-enamide research could involve the design and synthesis of novel 4,5,5-trifluoropent-4-enamide derivatives, as these have shown promising nematicidal activities both in vitro and in vivo . Further investigation of compounds with high activity in sand for their in vivo activities in matrix could also be a potential future direction .

生化学分析

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of n-Methylpent-4-enamide can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific threshold effects have not been reported, high doses may potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

N-methylpent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-3-4-5-6(8)7-2/h3H,1,4-5H2,2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSBZEVWAHDCGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498489 | |

| Record name | N-Methylpent-4-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52565-61-4 | |

| Record name | N-Methylpent-4-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate](/img/structure/B3060475.png)

![2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol](/img/structure/B3060485.png)

![2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/no-structure.png)